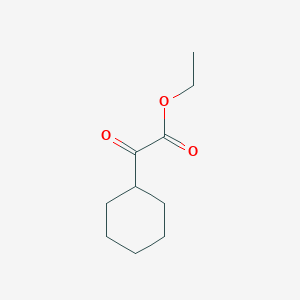

Ethyl 2-cyclohexyl-2-oxoacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-cyclohexyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOUXDYQHDQFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452974 | |

| Record name | ethyl 2-cyclohexyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13275-31-5 | |

| Record name | ethyl 2-cyclohexyl-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylcyclohexyl(oxo)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-cyclohexyl-2-oxoacetate CAS number 13275-31-5

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate (CAS 13275-31-5)

Executive Summary

This compound is a versatile α-keto ester that serves as a pivotal intermediate in synthetic organic chemistry. Characterized by its dual carbonyl functionality—a ketone and an ester—flanking an aliphatic cyclohexyl group, this molecule offers a rich landscape for chemical transformations. Its primary route of synthesis via the Grignard reaction of a cyclohexyl magnesium halide with diethyl oxalate is a well-established and efficient method, though one that requires careful control of reaction parameters to achieve high yields. This guide provides a comprehensive overview of its synthesis, mechanistic underpinnings, detailed spectroscopic characterization, potential applications in medicinal chemistry, and essential safety protocols. The insights herein are intended to empower researchers to effectively utilize this building block in the design and execution of novel synthetic pathways.

Physicochemical and Structural Properties

This compound is typically supplied as a liquid oil or an off-white solid with a molecular weight of approximately 184.23 g/mol .[1][2][3] Proper handling and storage, under dry, room-temperature conditions, are essential to maintain its integrity.[2][3][4][5]

| Property | Value | Reference(s) |

| CAS Number | 13275-31-5 | [1][2] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][2][6] |

| Molecular Weight | 184.23 g/mol | [1][2] |

| IUPAC Name | ethyl cyclohexyl(oxo)acetate | |

| Synonyms | Ethyl cyclohexylglyoxylate, PEAKDALE 2019207 | [2][3] |

| Appearance | Liquid-Oil / Off-white solid | [3][5] |

| Purity | Typically ≥97% | [2] |

| InChI Key | MAOUXDYQHDQFFV-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C(=O)C1CCCCC1 | [2][6] |

| Storage | Store sealed in a dry place at room temperature | [2][3][4] |

Synthesis: The Grignard Approach to α-Keto Esters

The most direct and high-yielding preparation of this compound involves the nucleophilic addition of a cyclohexyl Grignard reagent to diethyl oxalate.[1][7] This method is a cornerstone for creating α-keto esters, which are valuable precursors to a wide array of more complex molecules, including α-amino acids and various heterocycles.[7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The highly nucleophilic carbon of the cyclohexyl magnesium bromide attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield the target α-keto ester.

Causality of Experimental Choices:

-

Low Temperature (-40 to -30 °C): This is the most critical parameter. The product, an α-keto ester, still possesses an electrophilic ketone carbonyl. At higher temperatures, a second equivalent of the highly reactive Grignard reagent can attack this ketone, leading to the formation of an undesired tertiary alcohol byproduct.[7] Maintaining a low temperature ensures the reaction halts selectively after the first addition.

-

Solvent (THF): Tetrahydrofuran (THF) is the preferred solvent over diethyl ether. It has been demonstrated that reactions of this type in THF afford significantly higher yields (40-76%) compared to those in ether (5-20%), particularly for primary alkyl Grignard reagents.[8]

-

Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water. Therefore, all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to maximize the yield of the desired product.[7]

Validated Laboratory Protocol

The following protocol is adapted from a documented, high-yield synthesis and serves as a self-validating system for producing high-purity material.[1]

Materials:

-

Cyclohexyl magnesium bromide (2 M in ether)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a solution of diethyl oxalate (e.g., 60 g) in anhydrous THF (150 mL).

-

Grignard Reagent Addition: Cool the diethyl oxalate solution to between -40 °C and -30 °C using a dry ice/acetone bath.

-

Slowly add the cyclohexyl magnesium bromide solution (e.g., 150 mL of 2 M solution) dropwise to the cooled solution over approximately 10-15 minutes, ensuring the internal temperature does not rise above -25 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 5-10 minutes.

-

Aqueous Quench: Quench the reaction by carefully adding 100 mL of pre-chilled 10% HCl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (200 mL).

-

Washing: Wash the combined organic extracts sequentially with water (30 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product by vacuum distillation. The pure product, this compound, distills at 75-80 °C at 1 mm Hg, yielding a clear oil (typical yield: 86%).[1]

Spectroscopic Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The data below provides a definitive fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of the molecule. The proton and carbon NMR data are highly diagnostic.[1]

| Nucleus | Chemical Shift (δ, ppm) | Description & Assignment |

| ¹H NMR | 4.30 (q, J=8 Hz, 2H) | Quartet corresponding to the -OCH₂ CH₃ of the ethyl ester. |

| 3.02 (broad s, 1H) | Singlet corresponding to the α-proton (-CH -) on the cyclohexyl ring. | |

| 1.62-1.94 (m, 5H) | Multiplet from 5 protons on the cyclohexyl ring. | |

| 1.20-1.40 (m, 8H) | Overlapping multiplet containing the remaining 5 cyclohexyl protons and the triplet from the -OCH₂CH₃ (3H). | |

| ¹³C NMR | 197.51 | Ketone carbonyl carbon (C =O). |

| 161.84 | Ester carbonyl carbon (-OC =O). | |

| 62.07 | Ester methylene carbon (-OCH₂ CH₃). | |

| 46.13 | α-carbon of the cyclohexyl ring (C H). | |

| 27.36, 25.58, 25.11 | Methylene carbons of the cyclohexyl ring (-CH₂ -). Note the 4 signals for 6 carbons indicate some molecular symmetry. | |

| 13.91 | Ester methyl carbon (-OCH₂CH₃ ). |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

While specific spectral data was not found in the initial search, the expected key features can be reliably predicted based on the molecule's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two very strong, sharp absorption bands in the carbonyl region (1650-1800 cm⁻¹). The ketone C=O stretch is expected around 1715 cm⁻¹, while the ester C=O stretch will appear at a slightly higher frequency, typically around 1735 cm⁻¹. Additional peaks corresponding to C-H stretching (aliphatic, ~2850-3000 cm⁻¹) and C-O stretching (~1100-1300 cm⁻¹) will also be present.

-

Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z = 184. Key fragmentation pathways would include the loss of the ethoxy group (-•OCH₂CH₃) to give a peak at m/z = 139, and the subsequent loss of carbon monoxide (-CO) to yield a peak at m/z = 111. Another prominent fragmentation would be the loss of the entire ethyl formate group to give the cyclohexylcarbonyl cation at m/z = 111.

Reactivity and Applications in Drug Discovery

This compound's value lies in its potential as a synthetic scaffold. The adjacent carbonyl groups provide two distinct electrophilic sites for a variety of chemical transformations, making it a powerful starting point for building molecular complexity.

-

Precursor for Bioactive Molecules: As a class, α-keto esters are well-established intermediates for synthesizing biologically active compounds.[7] For instance, they are key precursors in the synthesis of certain Angiotensin-Converting Enzyme (ACE) inhibitors.

-

Fragment-Based Drug Discovery (FBDD): The cyclohexyl and ethyl keto-ester moieties can serve as valuable fragments in FBDD campaigns. The rigid, lipophilic cyclohexyl ring is a common motif in drug candidates for exploring hydrophobic binding pockets, while the keto-ester provides hydrogen bond acceptors and a handle for synthetic elaboration.

-

Synthetic Transformations: The molecule can be readily transformed into other valuable compound classes:

-

Reduction: Selective reduction of the ketone can yield α-hydroxy esters.

-

Reductive Amination: Conversion of the ketone to an amine can produce α-amino esters, the building blocks of peptides.

-

Heterocycle Formation: The 1,2-dicarbonyl system is a classic precursor for the synthesis of various heterocycles (e.g., quinoxalines, imidazoles) through condensation reactions with dinucleophiles.

-

Safety and Handling

This compound is a chemical intermediate that requires careful handling in a laboratory setting. Users should consult the full Safety Data Sheet (SDS) before use.

| Hazard Information | GHS Classification | Precautionary Statements (Examples) |

| Signal Word | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Pictogram | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Organic Preparations and Procedures Inc. (1989). IMPROVED PROCEDURE FOR THE ONE-STEP SYNTHESIS OF α-KETOESTERS. [Link]

-

PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. [Link]

-

PubChem. Ethyl 2-oxocyclohexylacetate. [Link]

-

Marcel Dekker, Inc. (1981). A General, One-Step Synthesis of α-Keto Esters. [Link]

-

Chemsrc. This compound | CAS#:13275-31-5. [Link]

-

ResearchGate. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

-

SciSpace. A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. [Link]

-

Oakwood Chemical. This compound | 13275-31-5. [Link]

-

Lookchem. REACTION OF ORGANOCADMIUM REAGENTS WITH ETHYL CYANOFORMATE: PREPARATION OF α-KETO ESTERS. [Link]

- Google Patents.

-

Scribd. Copanlisib HCl Datasheet. [Link]

-

ChemSynthesis. This compound. [Link]

-

Scribd. Datasheet of Ethyl 2 Cyclohexyl 2 Oxoacetate - CAS 13275-31-5. [Link]

-

Scribd. Technical Specification: Tested By: Checked by. [Link]

-

University Course Materials. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry. [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

-

The Good Scents Company. ethyl cyclohexyl acetate, 5452-75-5. [Link]

-

YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link]

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. scribd.com [scribd.com]

- 4. achmem.com [achmem.com]

- 5. This compound | 13275-31-5 [sigmaaldrich.com]

- 6. This compound 98% | CAS: 13275-31-5 | AChemBlock [achemblock.com]

- 7. benchchem.com [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate

Introduction: Ethyl 2-cyclohexyl-2-oxoacetate is a versatile α-keto ester that serves as a valuable intermediate in organic synthesis. Its unique molecular architecture, featuring a cyclohexyl moiety directly attached to a glyoxylate functional group, offers a strategic combination of steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical characteristics, spectroscopic profile, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is typically a liquid-oil or an off-white solid at room temperature.[1][2] It is characterized by the following properties:

| Property | Value | Source(s) |

| IUPAC Name | ethyl cyclohexyl(oxo)acetate | |

| CAS Number | 13275-31-5 | [3] |

| Molecular Formula | C₁₀H₁₆O₃ | [3] |

| Molecular Weight | 184.23 g/mol | [3][4] |

| Boiling Point | 265.9 °C at 760 mmHg | |

| Boiling Point (Reduced Pressure) | 75-80 °C at 1 mmHg | [4] |

| Density | 1.058 g/cm³ | [5] |

| Refractive Index | 1.462 | [5] |

| Physical Form | Liquid-Oil / Off-white solid | [1] |

| Storage | Store at room temperature, sealed. | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

| ¹H NMR (Proton NMR) | |

| Chemical Shift (δ) | Description |

| 1.20-1.40 ppm | (m, 8H) - Protons of the cyclohexyl ring and the methyl group of the ethyl ester. |

| 1.62-1.94 ppm | (m, 5H) - Protons of the cyclohexyl ring. |

| 3.02 ppm | (broad s, 1H) - Methine proton of the cyclohexyl ring. |

| 4.30 ppm | (q, J=8 Hz, 2H) - Methylene protons of the ethyl ester. |

| Source:[4] |

| ¹³C NMR (Carbon-13 NMR) | |

| Chemical Shift (δ) | Assignment |

| 13.91 ppm | Methyl carbon of the ethyl group. |

| 25.11, 25.58, 27.36 ppm | Methylene carbons of the cyclohexyl ring. |

| 46.13 ppm | Methine carbon of the cyclohexyl ring. |

| 62.07 ppm | Methylene carbon of the ethyl group. |

| 161.84 ppm | Ester carbonyl carbon. |

| 197.51 ppm | Ketone carbonyl carbon. |

| Source:[4] |

-

C=O Stretch (Ketone): A strong absorption band is expected around 1715 cm⁻¹.

-

C=O Stretch (Ester): A strong absorption band is anticipated in the range of 1750-1735 cm⁻¹.[6]

-

C-O Stretch (Ester): One or more bands in the 1300-1000 cm⁻¹ region.[6]

-

C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Detailed fragmentation data for this compound is not explicitly provided in the search results. However, based on the structure, common fragmentation patterns would involve:

-

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment with m/z = 139.

-

Loss of the ethyl group (-CH₂CH₃): Leading to a fragment with m/z = 155.

-

Cleavage of the cyclohexyl ring.

-

Formation of an acylium ion [C₆H₁₁CO]⁺: With an m/z of 111.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Grignard reaction between cyclohexyl magnesium bromide and diethyl oxalate.[4]

Step 1: Preparation of the Grignard Reagent Solution

-

Cyclohexyl magnesium bromide in ether (2 M, 150 mL) is placed in a reaction vessel.

-

The ethyl ether is removed under vacuum at room temperature.

-

The residue is dissolved in anhydrous THF (100 mL) while cooling with an ice-water bath.

Step 2: Reaction with Diethyl Oxalate

-

The prepared Grignard solution is added to a solution of diethyl oxalate (60 g) in THF (150 mL) at a temperature of -30 to -40 °C over 10 minutes.

-

The reaction mixture is then warmed to 0 °C for 5 minutes.

Step 3: Quenching and Extraction

-

The reaction is quenched by the addition of 10% HCl (100 mL).

-

The product is extracted with ethyl acetate (200 mL).

-

The organic extract is washed with water (30 mL) and brine (50 mL).

Step 4: Drying and Purification

-

The organic layer is dried over sodium sulfate and filtered.

-

The filtrate is concentrated to yield an oil.

-

The crude product is purified by distillation. The starting material is removed by distilling at 40-50 °C at 1 mmHg. The final product is then distilled at 75-80 °C at 1 mmHg, yielding 46 g (86% yield) of this compound with a purity of over 90%.[4]

Caption: Synthesis of this compound via Grignard Reaction.

Reactivity and Synthetic Applications

As an α-keto ester, this compound possesses two reactive carbonyl groups, making it a versatile building block in organic synthesis.

The ketone and ester functionalities allow for a range of chemical transformations:

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is susceptible to attack by various nucleophiles, such as Grignard reagents, organolithium compounds, and enolates.

-

Reactions at the α-Position: The presence of two carbonyl groups increases the acidity of the α-proton (on the cyclohexyl ring), facilitating enolate formation and subsequent alkylation or condensation reactions.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol.

-

Ester Transformations: The ethyl ester can undergo hydrolysis, transesterification, or amidation under appropriate conditions.

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its ability to introduce a cyclohexyl carbonyl moiety is a key feature.[3] It is commonly employed in the synthesis of heterocyclic compounds.[3] While specific examples of its direct use in drug synthesis are not detailed in the provided search results, related α-keto esters are crucial for creating complex drug molecules and vital intermediates.[7]

Safety and Handling

Comprehensive safety information is crucial when working with any chemical substance.

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

-

P405: Store locked up.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.[5]

Conclusion

This compound is a valuable and reactive intermediate with significant potential in organic synthesis. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a useful tool for the construction of complex molecular architectures, particularly in the development of new pharmaceuticals and agrochemicals. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

-

Chemsrc. This compound | CAS#:13275-31-5. [Link] (accessed Jan 1, 2026).

-

MySkinRecipes. This compound. [Link] (accessed Jan 1, 2026).

-

ChemSafetyPro.COM. GHS Precautionary Statement List. [Link] (accessed Jan 1, 2026).

-

PrepChem.com. Synthesis of ethyl 2-cyclohexyl-4-thiazoleacetate. [Link] (accessed Jan 1, 2026).

-

PubChem. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229. [Link] (accessed Jan 1, 2026).

-

Chemguide. mass spectra - fragmentation patterns. [Link] (accessed Jan 1, 2026).

-

interpretation of two sample infrared spectra - YouTube. [Link] (accessed Jan 1, 2026).

-

IR Spectroscopy Tutorial: Esters. [Link] (accessed Jan 1, 2026).

-

PubChem. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637. [Link] (accessed Jan 1, 2026).

Sources

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. This compound - CAS:13275-31-5 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem-space.com [chem-space.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. nbinno.com [nbinno.com]

- 8. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2-cyclohexyl-2-oxoacetate molecular structure and weight

An In-Depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate: Structure, Properties, and Synthetic Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile keto-ester of significant interest in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's structural characteristics, physicochemical properties, and provides a robust, field-tested synthetic protocol. The insights herein are grounded in established chemical principles to ensure both accuracy and practical applicability.

Molecular Structure and Physicochemical Identity

This compound (CAS No. 13275-31-5) is an organic compound featuring a central α-keto ester moiety with a cyclohexyl group attached to the carbonyl carbon. This unique arrangement of functional groups—a ketone and an ester separated by a single carbon-carbon bond—makes it a valuable building block for creating more complex molecular architectures.

The cyclohexyl group imparts lipophilicity, while the keto-ester function provides multiple sites for chemical modification, serving as both an electrophilic center and a precursor for various heterocyclic systems. Understanding its precise structure is fundamental to predicting its reactivity and utility in multi-step syntheses.

Structural Representation

The connectivity of this compound can be visualized through its canonical SMILES string, CCOC(=O)C(=O)C1CCCCC1, and its IUPAC name, this compound.[1][2] A 2D structural diagram provides further clarity on the atomic arrangement.

Caption: 2D structure of this compound.

Key Physicochemical Properties

A summary of essential quantitative data is crucial for experimental design, including reaction stoichiometry, purification, and analytical characterization. The properties of this compound are consolidated below.

| Property | Value | Source(s) |

| CAS Number | 13275-31-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₆O₃ | [1][3][6] |

| Molecular Weight | 184.23 g/mol | [1][3][5][6][7] |

| IUPAC Name | This compound | [2][4] |

| SMILES | CCOC(=O)C(=O)C1CCCCC1 | [1][2] |

| InChI Key | MAOUXDYQHDQFFV-UHFFFAOYSA-N | [3][4] |

| Physical Form | Liquid-Oil / Off-white solid | [4][5] |

| Purity | ≥97% | [1][4] |

| Topological Polar Surface Area | 43.37 Ų | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis Protocol: Grignard Reaction with Diethyl Oxalate

The synthesis of this compound is reliably achieved through the nucleophilic addition of a cyclohexyl Grignard reagent to diethyl oxalate. This method is favored for its high yield and straightforward execution. The causality behind this choice lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl centers of the oxalate ester. The reaction is controlled at low temperatures to prevent over-addition and side reactions.

Experimental Methodology

This protocol is a self-validating system; successful formation of the Grignard reagent is the critical first step, which can be visually confirmed by the disappearance of magnesium turnings and the formation of a cloudy solution. The subsequent reaction's success is validated by the workup and final product characterization.

Materials:

-

Cyclohexyl magnesium bromide (2M in ether)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Sodium sulfate (anhydrous)

Step-by-Step Protocol:

-

Grignard Reagent Preparation: The commercially available Cyclohexyl magnesium bromide solution is used directly. If preparing from scratch, react bromocyclohexane with magnesium turnings in anhydrous ether.

-

Solvent Exchange: The ether from the Grignard reagent (150 mL) is removed under vacuum. The residue is dissolved in 100 mL of anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice-water bath. This solvent exchange to THF is crucial as THF is less volatile and better at solvating the Grignard reagent at lower temperatures.

-

Reaction Setup: In a separate flask, a solution of diethyl oxalate (60 g) in anhydrous THF (150 mL) is prepared and cooled to between -40°C and -30°C. Maintaining this low temperature is critical to ensure selective mono-addition and prevent the ketone product from reacting further with the Grignard reagent.

-

Nucleophilic Addition: The THF solution of the Grignard reagent is added to the diethyl oxalate solution over approximately 10 minutes. The rate of addition is controlled to maintain the low reaction temperature.

-

Warming and Quenching: The reaction mixture is allowed to warm to 0°C over 5 minutes. The reaction is then carefully quenched by adding 100 mL of 10% HCl. The acid serves to protonate the intermediate alkoxide and dissolve any remaining magnesium salts.

-

Extraction and Workup: The product is extracted into the organic phase with ethyl acetate (200 mL). The organic layer is washed sequentially with water (30 mL) and brine (50 mL) to remove water-soluble impurities.

-

Drying and Concentration: The ethyl acetate extract is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude oil.

-

Purification: The crude product is purified by distillation at 75-80°C under high vacuum (1 mm Hg) to yield the final product (approx. 46 g, 86% yield).[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; its bifunctional nature makes it a strategic starting material in medicinal chemistry. The α-keto ester motif is a well-known pharmacophore and a versatile synthetic handle.

-

Heterocyclic Synthesis: The 1,2-dicarbonyl system is a classic precursor for synthesizing a wide array of nitrogen-, oxygen-, and sulfur-containing heterocycles, such as quinoxalines, imidazoles, and thiazoles. These scaffolds are prevalent in many FDA-approved drugs.

-

Asymmetric Synthesis: The ketone can be stereoselectively reduced to a chiral alcohol, introducing a stereocenter that can be used to control the three-dimensional geometry of a target molecule—a critical aspect of modern drug design.

-

Building Block Approach: As a readily available building block, it provides a cyclohexyl moiety that can be incorporated into lead compounds to modulate properties like solubility, metabolic stability, and receptor binding affinity.[2][] Its use is primarily for research purposes and not for direct human or veterinary application.[3]

Safety and Handling

As with any chemical reagent, proper handling is paramount. This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures:

-

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

Store the compound at ambient temperature in a dry, cool place.[4][5]

References

-

Datasheet of Ethyl 2 Cyclohexyl 2 Oxoacetate - CAS 13275-31-5. Scribd. [Link]

-

Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229. PubChem, NIH. [Link]

-

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637. PubChem, NIH. [Link]

-

This compound | CAS#:13275-31-5. Chemsrc. [Link]

-

This compound. Oakwood Chemical. [Link]

-

This compound. ChemSynthesis. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 98% | CAS: 13275-31-5 | AChemBlock [achemblock.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. This compound | 13275-31-5 [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. scbt.com [scbt.com]

- 7. Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclohexyl-2-oxoacetate, a versatile α-keto ester, serves as a pivotal intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. Its dual reactivity, stemming from the presence of both a ketone and an ester functional group, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, key chemical reactions, and its emerging role as a building block for bioactive molecules and heterocyclic scaffolds. Emphasis is placed on the practical application of this compound in drug discovery, supported by established protocols and mechanistic insights.

Introduction: The Chemical Versatility of α-Keto Esters

α-Keto esters are a class of organic compounds that possess significant synthetic value due to their multifunctional nature.[1] The presence of adjacent carbonyl groups—a ketone and an ester—creates a unique electronic environment that allows for selective transformations at either site. This compound (Figure 1) is a prime example of this class, incorporating a lipophilic cyclohexyl moiety that is often favored in drug design to enhance binding to biological targets. This guide will delve into the specific attributes of this compound, providing a technical resource for its effective utilization in a research and development setting.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data is crucial for the unambiguous identification and quality control of this compound in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 13275-31-5 | [2] |

| Molecular Formula | C₁₀H₁₆O₃ | [2] |

| Molecular Weight | 184.23 g/mol | [2] |

| Appearance | Off-white solid | |

| SMILES | CCOC(=O)C(=O)C1CCCCC1 | |

| Storage | Store at room temperature |

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the molecule, confirming its structure and purity.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The chemical shifts are indicative of the electronic environment of the nuclei.

¹H NMR (400 MHz, CDCl₃):

-

δ 4.30 (q, J=8 Hz, 2H, -OCH₂CH₃)

-

δ 3.02 (broad s, 1H, -CH-)

-

δ 1.62-1.94 (m, 5H, Cyclohexyl-H)

-

δ 1.20-1.40 (m, 8H, Cyclohexyl-H, -OCH₂CH₃)

¹³C NMR (100 MHz, CDCl₃):

-

δ 197.51 (C=O, ketone)

-

δ 161.84 (C=O, ester)

-

δ 62.07 (-OCH₂)

-

δ 46.13 (-CH-)

-

δ 27.36 (Cyclohexyl-CH₂)

-

δ 25.58 (Cyclohexyl-CH₂)

-

δ 25.11 (Cyclohexyl-CH₂)

-

δ 13.91 (-CH₃)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While a specific mass spectrum for this compound is not widely published, the molecular ion peak [M]⁺ would be expected at m/z 184. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 45) and the ethyl group (-C₂H₅, m/z 29), as well as cleavage of the cyclohexyl ring.

Synthesis of this compound

The synthesis of this compound is well-documented and can be achieved with high yield and purity through a Grignard reaction.[2]

Synthetic Pathway

The primary route involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate. The Grignard reagent, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

Caption: Reduction of the ketone in this compound.

Synthesis of Heterocycles

This compound is an excellent substrate for condensation reactions with binucleophiles to construct a variety of heterocyclic rings.

Condensation with hydrazine or its derivatives can lead to the formation of pyridazinone rings, which are present in a number of anti-inflammatory and analgesic agents. [3][4]The reaction typically proceeds by initial formation of a hydrazone at the ketone, followed by intramolecular cyclization with the ester.

Caption: Synthesis of pyridazinone derivatives.

Reaction with amidines can be employed to synthesize pyrimidine derivatives. The amidine provides two nucleophilic nitrogen atoms that can react with the two carbonyl groups of the α-keto ester, leading to the formation of a six-membered heterocyclic ring.

Role in the Synthesis of Bioactive Molecules

While direct examples of this compound being used in the synthesis of marketed drugs are not prevalent in readily available literature, its structural motifs and reactivity patterns are highly relevant to the synthesis of various classes of therapeutic agents. For instance, related α-keto esters are precursors to antiviral compounds. The general synthetic utility of this class of compounds makes this compound a valuable building block for the exploration of new chemical entities with potential anti-inflammatory, antiviral, or other therapeutic activities. [3][5][6][7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin and eye irritation and may be harmful if swallowed. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically valuable α-keto ester with a well-defined profile. Its straightforward synthesis and versatile reactivity make it an important tool for medicinal chemists and drug discovery professionals. The ability to selectively transform either the ketone or ester functionality, or to utilize both in cyclization reactions, provides access to a diverse range of molecular scaffolds. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, serving as a foundational resource for its use in the development of novel therapeutic agents.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]

-

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637. PubChem. Available from: [Link]

-

Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229. PubChem. Available from: [Link]

-

Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. Available from: [Link]

-

Reduction using sodium borohyride?. ResearchGate. Available from: [Link]

-

Why some esters can be reduced by sodium borohydride?. ResearchGate. Available from: [Link]

-

Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available from: [Link]

-

The Journal of Organic Chemistry 1970 Volume.35 No.10. The Journal of Organic Chemistry. Available from: [Link]

-

This compound - 13275-31-5, C10H16O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

-

This compound | CAS#:13275-31-5. Chemsrc. Available from: [Link]

-

Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Available from: [Link]

-

Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues. PubMed. Available from: [Link]

- WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists. Google Patents.

-

Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. NIH. Available from: [Link]

-

Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. Available from: [Link]

-

Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. PubMed Central. Available from: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC - NIH. Available from: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH. Available from: [Link]

-

Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones. VU Research Portal. Available from: [Link]

-

Reactions and Synthetic Uses of Amidines. ResearchGate. Available from: [Link]

-

Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers. Available from: [Link]

-

Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. ResearchGate. Available from: [Link]

-

Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available from: [Link]

-

FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. ResearchGate. Available from: [Link]

-

Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'. PubMed. Available from: [Link]

-

NaBH4 reduction of ester. Reddit. Available from: [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate With Hydrazine Hydrate. PubMed. Available from: [Link]

-

Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. NIH. Available from: [Link]

-

Preparation and synthetic use of amidines. ResearchGate. Available from: [Link]

-

the syntheses and reactions of azocinones and cyclic amidines. Fordham Research Commons. Available from: [Link]

Sources

- 1. Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Inflammatory Activity of the Natural Cyclooxygenase-2 Inhibitor Axinelline A and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Ethyl-2-cyclohexyl-2-oxoacetate-for-Advanced-Research-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5) is a pivotal keto-ester intermediate in organic synthesis, particularly valued for its role as a versatile building block in the creation of complex molecular architectures. Its bifunctional nature, possessing both a ketone and an ester group, allows for a wide array of chemical transformations, making it a compound of significant interest in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a field-proven synthesis protocol with mechanistic insights, and its applications in modern research. We aim to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in their synthetic endeavors.

Chemical Identity and Nomenclature

Precise identification of a chemical entity is foundational to reproducible science. This compound is known by several names across various databases and commercial suppliers. Understanding these synonyms is crucial for exhaustive literature searches and procurement.

The compound's primary identifiers and most common synonyms are consolidated below.

| Identifier Type | Value |

| Primary Name | This compound[1][2] |

| IUPAC Name | ethyl cyclohexyl(oxo)acetate[3] |

| CAS Number | 13275-31-5[1][2][4][5] |

| Molecular Formula | C₁₀H₁₆O₃[5] |

| Molecular Weight | 184.23 g/mol [2][4][5] |

| InChI Key | MAOUXDYQHDQFFV-UHFFFAOYSA-N[3][4] |

| Common Synonyms | ethyl cyclohexyl(oxo)acetate[2][6][7], Cyclohexaneacetic acid, α-oxo-, ethyl ester[7], cyclohexyl-glyoxylic acid ethyl ester[7], PEAKDALE 2019207[2][5] |

Physicochemical and Computed Properties

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification methods. This compound is typically supplied as a liquid oil or an off-white solid.

| Property | Value | Source |

| Appearance | Liquid-Oil / Off-white solid | [2][3] |

| Boiling Point | 265.9 °C at 760 mmHg (Predicted) | [8] |

| Purity | ≥97% | [3][5] |

| Storage Temperature | Room Temperature, sealed and dry | [5][7][8] |

| Topological Polar Surface Area | 43.37 Ų | [5] |

| Rotatable Bonds | 3 | [5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the Grignard reaction, a robust method for forming carbon-carbon bonds. The following protocol is based on a patented procedure, demonstrating high yield and purity.[4]

Experimental Protocol: Grignard Reaction with Diethyl Oxalate

Objective: To synthesize this compound from cyclohexyl magnesium bromide and diethyl oxalate.

Materials:

-

Cyclohexyl magnesium bromide (2 M in ether)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Preparation: The commercially sourced cyclohexyl magnesium bromide in ether is concentrated under vacuum to remove the ether. The resulting residue is then dissolved in anhydrous THF while being cooled in an ice-water bath.

-

Causality: Ether is replaced with THF, a higher-boiling solvent, to allow for better temperature control during the subsequent exothermic reaction. Anhydrous conditions are critical as Grignard reagents react violently with water.

-

-

Acylation Reaction: The prepared Grignard solution is added to a solution of diethyl oxalate in anhydrous THF over 10 minutes, maintaining a reaction temperature of -40 to -30°C.

-

Causality: Diethyl oxalate serves as the acylating agent. The low temperature is essential to prevent side reactions, such as the Grignard reagent attacking the newly formed ketone, which would lead to a tertiary alcohol byproduct. This selective acylation at low temperature is a cornerstone of this synthesis.

-

-

Warming and Quenching: The reaction mixture is warmed to 0°C for 5 minutes and then quenched by the addition of 10% HCl.

-

Causality: Warming allows the reaction to reach completion. The acidic quench protonates the intermediate magnesium alkoxide, neutralizing the reaction mixture and precipitating magnesium salts, which facilitates their removal.

-

-

Extraction and Workup: The product is extracted with ethyl acetate. The organic layer is then washed sequentially with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

Causality: Extraction isolates the organic product from the aqueous phase. The water wash removes residual acid and water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer. Sodium sulfate is a neutral drying agent that removes trace water.

-

-

Purification: The filtrate is concentrated under reduced pressure to yield a crude oil. The final product is purified by distillation at 75-80°C under 1 mm Hg vacuum, affording a yield of approximately 86% with >90% purity.[4]

Visualization of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its capacity to serve as a versatile intermediate. Its ester and ketone functional groups provide two reactive handles for further molecular elaboration.

-

Pharmaceutical Intermediates: This compound is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[8][9] The cyclohexyl moiety is a common feature in many drug candidates, prized for its ability to increase lipophilicity and modulate pharmacological activity. The keto-ester functionality allows for the construction of complex heterocyclic systems, which are prevalent in medicinal chemistry.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used in the development of new agrochemicals where the cyclohexyl carbonyl group is a required structural element.[8]

-

Building Block for Heterocycles: The 1,2-dicarbonyl structure is a classic precursor for the synthesis of a variety of heterocycles (e.g., quinoxalines, pyrazines) through condensation reactions with dinucleophiles.

Logical Relationship Diagram

Caption: Core properties and applications of the title compound.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed. This compound presents moderate hazards.

-

Hazard Statements: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Precautionary Statements: Always work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Avoid breathing fumes or vapors.[1]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

This guide serves as a technical starting point for professionals working with this compound. By understanding its properties, synthesis, and applications, researchers can better leverage its synthetic potential while ensuring safe laboratory practices.

References

-

Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate | C10H14O4 | CID 219637. PubChem, National Center for Biotechnology Information. [Link]

-

Ethyl 2-oxocyclohexylacetate | C10H16O3 | CID 91229. PubChem, National Center for Biotechnology Information. [Link]

-

Datasheet of Ethyl 2 Cyclohexyl 2 Oxoacetate - CAS 13275-31-5. Scribd. [Link]

-

This compound | CAS#:13275-31-5. Chemsrc. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. ChemSynthesis. [Link]

- Preparation method of ethyl 2-oxocyclopentylacetate.

-

Sourcing API Intermediates: The Role of Ethyl 2-Cyclopentyl-2-oxoacetate. LinkedIn. [Link]

Sources

- 1. This compound 98% | CAS: 13275-31-5 | AChemBlock [achemblock.com]

- 2. scribd.com [scribd.com]

- 3. This compound | 13275-31-5 [sigmaaldrich.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound - CAS:13275-31-5 - Sunway Pharm Ltd [3wpharm.com]

- 8. This compound [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

- 10. johndwalsh.com [johndwalsh.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Safety and Hazards of Ethyl 2-cyclohexyl-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate (CAS No. 13275-31-5) is an α-keto ester that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a cyclohexyl ring, a ketone, and an ester functional group, allows for a variety of chemical transformations, making it a valuable building block for complex molecules.[1][2] The cyclohexyl moiety can offer advantages in drug design by providing a three-dimensional structure that can enhance binding affinity to target proteins.[3] However, as with any chemical reagent, a thorough understanding of its safety and hazard profile is paramount for its safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known safety information, potential hazards, and recommended handling procedures for this compound.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 13275-31-5 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₆O₃ | [6] |

| Molecular Weight | 184.23 g/mol | [6] |

| Appearance | Liquid, Oil, or Off-white solid | [8] |

| Boiling Point | 265.884 °C at 760 mmHg | [] |

| Density | 1.058 g/cm³ | [] |

| Purity | Typically ≥97% | [4][6] |

| Storage Temperature | Room temperature, in a dry, sealed container | [1] |

Toxicological Profile: A Gap in the Data

A comprehensive toxicological profile is essential for a complete risk assessment. However, for this compound, there is a notable absence of specific, publicly available toxicological studies. To the best of our knowledge, the toxicological properties of this product have not been fully investigated or determined.[8] No specific LD50 (lethal dose, 50%) values, or detailed studies on its acute, chronic, carcinogenic, mutagenic, or reproductive toxicity have been found in the public domain.

The primary toxicological information is derived from its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

These classifications indicate that this compound should be handled as a hazardous irritant. The lack of more detailed toxicological data necessitates a cautious approach, employing stringent safety measures to prevent any direct contact or inhalation.

Reactivity and Stability

-

Hydrolysis: Like other esters, it can be susceptible to hydrolysis under acidic or basic conditions, yielding cyclohexylglyoxylic acid and ethanol. α-keto esters are known to be vulnerable to rapid spontaneous hydrolysis in aqueous environments.[11]

-

Reactivity of the Ketone Group: The ketone functional group can undergo typical nucleophilic addition reactions.[12]

-

Incompatible Materials: While specific incompatibility data is not available, it is prudent to avoid strong oxidizing agents, strong bases, and strong acids to prevent vigorous reactions.

-

Hazardous Decomposition Products: Under fire conditions, it is expected to emit toxic fumes, including carbon monoxide and carbon dioxide.[8]

Risk Assessment and Mitigation

Given the known irritant properties and the lack of comprehensive toxicological data, a thorough risk assessment is crucial before commencing any work with this compound.

Caption: A workflow for risk assessment and mitigation when handling this compound.

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is essential to minimize the risk of exposure to this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent skin, eye, and respiratory exposure.

Caption: Essential Personal Protective Equipment for handling this compound.

General Handling Procedures

-

Work in a Ventilated Area: All handling of this compound that may generate vapors or aerosols should be conducted in a properly functioning chemical fume hood.[3]

-

Avoid Contact: Use appropriate PPE to prevent skin and eye contact.[3]

-

Prevent Inhalation: Avoid breathing vapors or mists.[7]

-

Weighing: When weighing, do not perform this on an open bench. If possible, weigh directly in the fume hood. If a balance is not available in the hood, pre-tare a sealed container, add the chemical in the hood, and then re-weigh the sealed container outside the hood.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8]

-

Waste Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[13]

Emergency Procedures

Prompt and correct response to an emergency situation is critical to minimizing harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[11][12] Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes.[12] Seek medical attention if irritation persists.[12]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

For a small spill (manageable by trained personnel):

-

Alert others: Inform personnel in the immediate area.[14]

-

Evacuate: If necessary, evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Don PPE: Wear appropriate PPE, including respiratory protection if necessary.[15]

-

Contain the spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the spill.[13][14]

-

Collect absorbent: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[14][16]

-

Decontaminate the area: Clean the spill area with soap and water.[15]

-

Report the incident: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.[14]

For a large spill (requiring emergency response):

-

Evacuate immediately: Alert everyone in the vicinity and evacuate the area.[13]

-

Isolate the area: Close doors to the affected area.

-

Call for emergency assistance: Contact your institution's emergency response team and provide details of the spill (location, chemical identity, and approximate quantity).[13]

-

Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Synthesis and Applications in a Research Context

This compound is typically synthesized via the reaction of a cyclohexyl magnesium bromide (a Grignard reagent) with diethyl oxalate.[17]

Its utility in drug discovery and medicinal chemistry stems from the reactivity of the α-keto ester moiety, which is a privileged motif in many biologically active compounds.[17][18] These structures can act as intermediates in the synthesis of a wide range of molecules, including those with potential anti-inflammatory, analgesic, and antimicrobial properties.[19] The cyclohexyl group itself is a common feature in many pharmaceuticals, where it can act as a bioisostere for other groups and influence the compound's pharmacokinetic and pharmacodynamic properties.[3] For instance, derivatives of cyclohexylglycine, a related structure, are used in the synthesis of therapeutic inhibitors.[20][21][22]

Conclusion

This compound is a valuable synthetic intermediate with known irritant properties affecting the skin, eyes, and respiratory system. The most significant challenge in providing a comprehensive safety guide is the lack of detailed, publicly available toxicological data. Therefore, a conservative approach to handling, emphasizing the consistent use of appropriate engineering controls and personal protective equipment, is essential. Researchers and drug development professionals must adhere to strict safety protocols, be prepared for emergency situations, and acknowledge the current gaps in the toxicological understanding of this compound. As with all chemicals used in research, a culture of safety and a thorough understanding of the available hazard information are the cornerstones of responsible scientific practice.

References

-

Stanford Environmental Health & Safety. (n.d.). 24-002h - General Use SOP - Irritants. Retrieved from Stanford University.[1]

-

MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes.[1]

-

Matrix Scientific. (n.d.). Safety Data Sheet: this compound. Retrieved from Matrix Scientific.[8]

-

CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York.[13]

-

Technical Safety Services. (2023, November 23). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. Retrieved from Technical Safety Services.[23]

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from NIOSH.[12]

-

Cornell University. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures. Retrieved from Cornell EHS.[14]

-

Cornell University. (n.d.). 7.4.4 Eye and Skin Absorption. Retrieved from Cornell EHS.[24]

-

Technical Safety Services. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from Technical Safety Services.[25]

-

Michigan State University. (n.d.). Spill and Cleaning Protocol. Retrieved from MSU Environmental Health & Safety.[15]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Cyclohexylglycine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[20]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). PubMed Central.[17][18]

-

UBC Safety & Risk Services. (2021, January). Flammable Liquid Spill Clean Up. Retrieved from The University of British Columbia.[16]

-

J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from J&K Scientific LLC.[26]

-

PubChem. (n.d.). Ethylcyclohexyl(oxo)acetate. Retrieved from National Center for Biotechnology Information.[10]

-

Apollo Scientific. (n.d.). 13275-31-5 Cas No. | this compound. Retrieved from Apollo Scientific.[4]

-

ChemRxiv. (2025, July 14). Structure-Property Relationship Analysis of α-Keto Ester Prodrugs of Monomethyl Fumarate as NRF2 Activators. Retrieved from Cambridge Open Engage.[27]

-

EAS Safety Information Site. (n.d.). Chemical First Aid. Retrieved from University of Alberta.

-

Lab Manager. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from Lab Manager.[28]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (n.d.). MDPI.[2]

-

Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT.[5]

-

Princeton University. (n.d.). Hazardous Chemical Exposures. Retrieved from Princeton EHS.[29]

-

BOC Sciences. (n.d.). CAS 13275-31-5 this compound. Retrieved from BOC Sciences.[]

-

ChemSynthesis. (n.d.). This compound - 13275-31-5. Retrieved from ChemSynthesis.[30]

-

ChemScene. (n.d.). 13275-31-5 | this compound. Retrieved from ChemScene.[6]

-

Sigma-Aldrich. (n.d.). This compound | 13275-31-5. Retrieved from Sigma-Aldrich.

-

AChemBlock. (n.d.). This compound 98% | CAS: 13275-31-5. Retrieved from AChemBlock.[7]

-

2,4-Diketo esters: Crucial intermediates for drug discovery. (2020). PubMed.[19]

-

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). PubMed Central.[11]

-

Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from Mayo Clinic.[11]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Cyclohexylglycine in Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). L-Cyclohexylglycine: A Key Amino Acid Derivative in Modern Pharmaceutical and Chemical Industries. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[22]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Role of Glyoxylic Acid in Pharmaceutical Synthesis and Production. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[31]

-

Frontiers. (n.d.). Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. Retrieved from Frontiers.[32]

Sources

- 1. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 2. mdpi.com [mdpi.com]

- 3. ehs.umich.edu [ehs.umich.edu]

- 4. 13275-31-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound 98% | CAS: 13275-31-5 | AChemBlock [achemblock.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 10. Ethylcyclohexyl(oxo)acetate | C10H16O3 | CID 11041407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. ccny.cuny.edu [ccny.cuny.edu]

- 14. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 15. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 17. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. nbinno.com [nbinno.com]

- 23. thesafetygeek.com [thesafetygeek.com]

- 24. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]

- 25. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 26. jk-sci.com [jk-sci.com]

- 27. chemrxiv.org [chemrxiv.org]

- 28. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 29. ehs.princeton.edu [ehs.princeton.edu]

- 30. chemsynthesis.com [chemsynthesis.com]

- 31. nbinno.com [nbinno.com]

- 32. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

An In-depth Technical Guide to Ethyl 2-cyclohexyl-2-oxoacetate (C₁₀H₁₆O₃)

Introduction

Ethyl 2-cyclohexyl-2-oxoacetate, a member of the α-keto ester family of organic compounds, is a versatile synthetic intermediate with significant potential in research, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, characterized by the presence of both a ketone and an ester group in a vicinal arrangement, imparts a unique reactivity profile that allows for its elaboration into a diverse array of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic signature, reactivity, and safe handling protocols, with a focus on its application as a building block in the synthesis of biologically active molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in a research setting.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₆O₃ | [1][2][3] |

| Molecular Weight | 184.23 g/mol | [1][2][3] |

| CAS Number | 13275-31-5 | [1][2][3] |

| Appearance | Off-white solid / Liquid-Oil | [4] |

| IUPAC Name | ethyl cyclohexyl(oxo)acetate | |

| Purity | ≥97% | [1] |

Synthesis of this compound

The synthesis of α-keto esters, including this compound, can be achieved through various methodologies. This section details a common and effective laboratory-scale synthesis and provides a comparative overview of alternative approaches.

Grignard-Based Synthesis: A Validated Protocol

A widely utilized method for the preparation of this compound involves the reaction of a cyclohexyl Grignard reagent with diethyl oxalate.[5][6][7] This approach offers a high yield and a straightforward work-up procedure.

Experimental Protocol

Materials:

-

Cyclohexyl magnesium bromide (2 M in diethyl ether)

-

Diethyl oxalate

-

Anhydrous Tetrahydrofuran (THF)

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere, charge a round-bottom flask with Cyclohexyl magnesium bromide in diethyl ether.

-

Remove the diethyl ether under vacuum.

-

Dissolve the resulting residue in anhydrous THF and cool the solution in an ice-water bath.

-

In a separate flask, prepare a solution of diethyl oxalate in anhydrous THF and cool it to between -30°C and -40°C.

-

Slowly add the Grignard reagent solution to the diethyl oxalate solution over a period of 10 minutes, maintaining the low temperature.

-

After the addition is complete, warm the reaction mixture to 0°C for 5 minutes.

-

Quench the reaction by adding 10% HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by vacuum distillation (75-80°C at 1 mm Hg) to obtain this compound.[7] A reported yield for this procedure is approximately 86% with a purity of over 90%.[7]

Causality of Experimental Choices

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. The use of anhydrous THF and the removal of the initial ether solvent are critical to prevent the quenching of the Grignard reagent and ensure a high yield of the desired product.

-

Low-Temperature Addition: The reaction between the Grignard reagent and diethyl oxalate is highly exothermic. Adding the Grignard reagent at a low temperature helps to control the reaction rate, prevent side reactions such as double addition, and improve the overall yield and purity of the α-keto ester.

-

Acidic Quench: The acidic work-up serves to protonate the intermediate magnesium alkoxide, leading to the formation of the final product and water-soluble magnesium salts, which can be easily removed during the extraction process.

Caption: Grignard-based synthesis workflow for this compound.

Comparative Analysis of Synthetic Approaches

While the Grignard method is robust, other strategies for synthesizing α-keto esters exist, each with its own set of advantages and limitations.[5]

| Synthetic Method | Description | Advantages | Disadvantages |

| Grignard Reaction | Reaction of an organometallic (Grignard) reagent with an oxalate ester.[5][8] | High yield, good substrate tolerance, one-step reaction.[5] | Requires strictly anhydrous conditions, Grignard reagents can be difficult to handle on a large scale. |

| Oxidation of α-Hydroxy Esters | Oxidation of the corresponding α-hydroxy ester to the α-keto ester. | Can be performed under mild conditions. | May require the use of heavy metal oxidants or expensive reagents. |

| Friedel-Crafts Acylation | Acylation of an aromatic compound with an oxalyl chloride derivative.[5] | Direct method for aryl α-keto esters. | Not applicable to aliphatic systems like this compound. |

| Metal-Catalyzed Carbonylation | Bicarbonylation of aryl or vinyl halides using a transition metal catalyst and carbon monoxide.[9] | Good functional group tolerance. | Often requires high pressures of CO and expensive catalysts.[5] |

| Green Chemistry Approaches | Methods utilizing biomass-derived starting materials or more environmentally benign reagents and conditions, such as photocatalysis or electrochemistry.[5][10] | Sustainable, reduced environmental impact, potentially safer.[5] | May have lower yields or require specialized equipment.[5] |

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of this compound are crucial. The following sections detail the expected spectroscopic data.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.30 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| 3.02 | Broad singlet (s) | 1H | -CO-CH (cyclohexyl) |

| 1.62-1.94 | Multiplet (m) | 5H | Cyclohexyl protons |

| 1.20-1.40 | Multiplet (m) | 8H | -O-CH₂-CH₃ and Cyclohexyl protons |

Source:[7]

Interpretation:

-

The quartet at ~4.30 ppm is characteristic of the methylene protons of the ethyl ester, split by the adjacent methyl group.[11]

-

The broad singlet at ~3.02 ppm corresponds to the methine proton on the cyclohexyl ring adjacent to the ketone.

-

The multiplets in the upfield region (~1.20-1.94 ppm) are due to the remaining protons of the cyclohexyl ring and the methyl group of the ethyl ester.[11]

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 197.51 | C =O (ketone) |

| 161.84 | C =O (ester) |

| 62.07 | -O-C H₂-CH₃ |

| 46.13 | -CO-C H(cyclohexyl) |

| 27.36 | Cyclohexyl C H₂ |

| 25.58 | Cyclohexyl C H₂ |

| 25.11 | Cyclohexyl C H₂ |

| 13.91 | -O-CH₂-C H₃ |

Source:[7]

Interpretation:

-

The two downfield signals at ~197.51 ppm and ~161.84 ppm are characteristic of the ketone and ester carbonyl carbons, respectively.[12]

-

The signal at ~62.07 ppm corresponds to the methylene carbon of the ethyl ester.[13]

-

The remaining signals in the upfield region are attributed to the carbons of the cyclohexyl ring and the methyl group of the ethyl ester.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1735 | Strong | C=O stretch (ester) |

| ~1710 | Strong | C=O stretch (ketone) |

| 2950 - 2850 | Medium to Strong | C-H stretch (alkyl) |

| 1300 - 1000 | Strong | C-O stretch (ester) |

Source:[14]